molecular formula C11H12N2O2 B8508064 6-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester

6-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester

Cat. No. B8508064
M. Wt: 204.22 g/mol
InChI Key: VRABYXFOFDODKV-UHFFFAOYSA-N
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Patent
US08772305B2

Procedure details

5-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester/5-Amino-1-methyl-1H-indole-2-carboxylic acid ethyl ester (5.25) for Example 32, 47: Pharmagene Laboratories Limited Patent: WO2005/80367 A1; 2005/Boehringer Ingelheim (Canada) Ltd. Patent: US2003/236251 A1; 2003) 5-Amino-1H-indole-2-carboxylic acid ethyl ester (5.26) for Examples 6, 8, 10-12, 16, 26, 28, 30, 31, 33-44, 49, 50, 53, 58-61, 63, 65, 67-193, 197-214, 253-258, 260-262, 273-277, 283: Bayer Healthcare AG; WO2008/56768; A2; 2004) 5-Amino-1H-indole-2-carboxylic acid dimethylamide (5.27) for Example 219, 222, 232: Vertex Pharmaceuticals Incorporated Patent: WO2006/10008; A1; 2006) 6-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester (5.28) for Examples 66, 265, 266-270: Banyu Pharmaceutical Co. Patent: WO2007/29847 A1; 2007
Name
5-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester 5-Amino-1-methyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
WO2005/80367 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
US2003/236251 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
WO2007/29847 A1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
COC(C1N(C)C2C(C=1)=CC(N)=CC=2)=O.C(OC(C1N(C)C2C(C=1)=CC(N)=CC=2)=O)C.C(OC([C:37]1[NH:38][C:39]2[C:44]([CH:45]=1)=[CH:43][C:42]([NH2:46])=[CH:41][CH:40]=2)=O)C.[CH3:47][N:48](C)[C:49](C1NC2C(C=1)=CC(N)=CC=2)=[O:50].COC(C1N(C)C2C(C=1)=CC=C(N)C=2)=O>>[CH3:47][NH:48][C:49]([N:38]1[C:39]2[C:44](=[CH:43][C:42]([NH2:46])=[CH:41][CH:40]=2)[CH2:45][CH2:37]1)=[O:50] |f:0.1|

Inputs

Step One
Name
5-Amino-1-methyl-1H-indole-2-carboxylic acid methyl ester 5-Amino-1-methyl-1H-indole-2-carboxylic acid ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1N(C2=CC=C(C=C2C1)N)C.C(C)OC(=O)C=1N(C2=CC=C(C=C2C1)N)C
Step Two
Name
WO2005/80367 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
US2003/236251 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(=O)C=1NC2=CC=C(C=C2C1)N
Step Five
Name
A2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(=O)C=1NC2=CC=C(C=C2C1)N)C
Step Seven
Name
A1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1N(C2=CC(=CC=C2C1)N)C
Step Nine
Name
WO2007/29847 A1
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CNC(=O)N1CCC2=CC(=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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